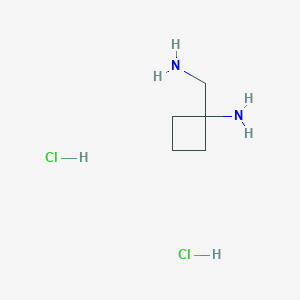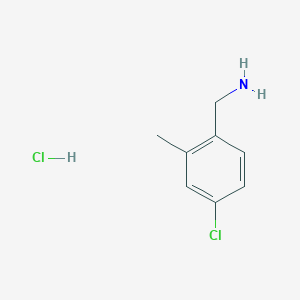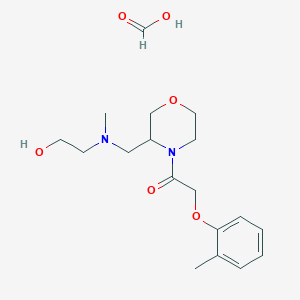
1-(Aminomethyl)cyclobutanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cyclobutanamine dihydrochloride is a chemical compound with the CAS Number: 440100-10-7 . It has a molecular weight of 173.08 and its IUPAC name is 1-(aminomethyl)cyclobutan-1-amine dihydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 1-(Aminomethyl)cyclobutanamine dihydrochloride is 1S/C5H12N2.2ClH/c6-4-5(7)2-1-3-5;;/h1-4,6-7H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
1-(Aminomethyl)cyclobutanamine dihydrochloride is a powder with a molecular weight of 173.08 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Cyclobutane Derivatives in Natural Products and Synthesis
Cyclobutane-containing natural products have been identified from terrestrial and marine species, exhibiting a range of biological activities including antimicrobial, antibacterial, and antitumor properties. Research highlights the importance of these compounds as sources for drug discovery, emphasizing their structural diversity, bioactivities, and synthetic challenges. Biomimetic syntheses of these compounds are also of significant interest, providing inspiration for the synthesis of more cyclobutane-containing products (Yang et al., 2022).
Environmental and Analytical Considerations
The study of environmental pollutants and their transformation products is crucial for understanding their impact and for developing remediation strategies. For instance, diuron, a herbicide, undergoes biodegradation to form 3,4-dichloroaniline, which possesses higher toxicity and persistence in the environment. This highlights the importance of identifying and understanding the behavior of chemical compounds and their derivatives in environmental matrices (Giacomazzi & Cochet, 2004).
Pharmaceutical Applications and Drug Delivery
Cyclodextrins, cyclic oligosaccharides that can form inclusion complexes with a variety of molecules, are extensively used in drug delivery to improve the solubility, stability, and bioavailability of pharmaceuticals. Their unique ability to modify the properties of their guest molecules makes them valuable in the formulation of various drug delivery systems, including nanoparticles and liposomes (Challa et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray .
Propiedades
IUPAC Name |
1-(aminomethyl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-5(7)2-1-3-5;;/h1-4,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXDZSDAUESGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclobutanamine dihydrochloride | |
CAS RN |
440100-10-7 |
Source


|
| Record name | 1-(aminomethyl)cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)
![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)
![Methyl 2-amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2884394.png)
![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)


![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2884400.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2884403.png)

![6-[5-[2-(2-Methylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2884405.png)

![(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B2884410.png)